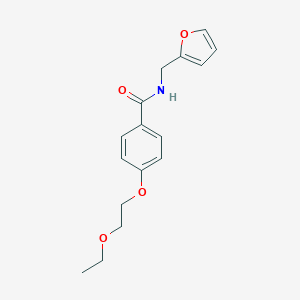
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEA, and it has a molecular weight of 415.36 g/mol. BMEA is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用机制
BMEA is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. BMEA has also been shown to inhibit the activity of lipoxygenase, another enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BMEA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In animal studies, BMEA has been shown to reduce pain and inflammation in models of acute and chronic pain. BMEA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using BMEA in lab experiments is its high purity, which allows for accurate and reproducible results. BMEA is also soluble in organic solvents, making it easy to use in a variety of experimental setups. However, one limitation of using BMEA is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several future directions for research on BMEA. One area of interest is the development of new drugs based on the structure of BMEA that have improved pharmacological properties. Another area of interest is the investigation of the potential neuroprotective effects of BMEA, as it has been shown to reduce inflammation in the brain in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-inflammatory and analgesic effects of BMEA.
合成方法
The synthesis of BMEA involves the reaction of 4-bromo-3-methylphenol with 4-ethoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with acetic acid to produce BMEA. This method has been optimized to produce high yields of BMEA with good purity.
科学研究应用
BMEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
属性
产品名称 |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
|---|---|
分子式 |
C17H18BrNO3 |
分子量 |
364.2 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-14-6-4-13(5-7-14)19-17(20)11-22-15-8-9-16(18)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI 键 |
FTRMDQOTSVGKQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)